molecular formula C12H10N2O B13696524 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B13696524
M. Wt: 198.22 g/mol
InChI Key: ZTVXPHFVFIZHTP-UHFFFAOYSA-N
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Description

8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of polymeric catalysts has been explored to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with various molecular targets and pathways. Indole derivatives often act by binding to specific receptors or enzymes, modulating their activity. For example, they can inhibit the activity of certain kinases or interfere with DNA synthesis in cancer cells . The exact mechanism depends on the specific biological context and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

8-methyl-2,9-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C12H10N2O/c1-7-3-2-4-8-9-5-6-13-12(15)11(9)14-10(7)8/h2-6,14H,1H3,(H,13,15)

InChI Key

ZTVXPHFVFIZHTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C(=O)NC=C3

Origin of Product

United States

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